2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide
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Overview
Description
2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is an organic compound with the molecular formula C21H28N2O. This compound is known for its unique structure, which includes a cyclohexyl group and a tetrahydrocarbazole moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry and medicine.
Mechanism of Action
Target of Action
The primary targets of the compound “2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide” are currently unknown. The compound is a derivative of tetrahydrocarbazole, which has been associated with a broad spectrum of biological activity .
Mode of Action
Tetrahydrocarbazole derivatives, which this compound is a part of, have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of these derivatives .
Biochemical Pathways
The oxidation of substituted tetrahydrocarbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may interact with oxidation pathways in the body.
Result of Action
Given the broad spectrum of biological activity observed among tetrahydrocarbazole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrocarbazole intermediate, which is then reacted with cyclohexylamine and acetic anhydride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Various substituted acetamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide
- 2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propionamide
- 2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butyramide
Uniqueness
Compared to similar compounds, this compound is unique due to its specific acetamide group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-21(13-15-6-2-1-3-7-15)22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)23-20/h10-12,15,23H,1-9,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIALKHLICUQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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